N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
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Description
N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C21H22N4O2S2 and its molecular weight is 426.55. The purity is usually 95%.
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Biological Activity
N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activities associated with this specific compound, highlighting its potential as an anticancer agent and its mechanisms of action.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : 1,3,4-thiadiazole ring
- Substituents :
- Mesitylamino group at one end
- 2-methylbenzamide at another end
- Thioether linkage enhancing its biological activity
This unique structure allows for interactions with various biological targets, which is critical for its activity.
Biological Activity Overview
-
Anticancer Activity
- The compound has shown promising results in inducing apoptosis in cancer cells. It promotes the expression of pro-apoptotic proteins (BAX) while inhibiting anti-apoptotic proteins (Bcl-2), indicating a mechanism that could lead to effective cancer treatment .
- In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer) with IC50 values reported as low as 4.37 µg/mL .
-
Mechanisms of Action
- VEGFR-2 Inhibition : The compound has been identified as a potential inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Computational studies suggest strong binding affinities to VEGFR-2 .
- Inhibition of DNA and RNA Synthesis : Similar thiadiazole derivatives have been shown to inhibit nucleic acid synthesis without affecting protein synthesis, suggesting a targeted approach to disrupting cancer cell proliferation .
-
Structure-Activity Relationship (SAR)
- Variations in substituents on the thiadiazole ring significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances anticancer potency .
- The incorporation of aromatic rings has been linked to improved interactions with biological targets, further enhancing the compound's efficacy .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of thiadiazole derivatives, including this compound:
Properties
IUPAC Name |
2-methyl-N-[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-12-9-14(3)18(15(4)10-12)22-17(26)11-28-21-25-24-20(29-21)23-19(27)16-8-6-5-7-13(16)2/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIEYDFMDAROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.